1-Methoxy-4-methylphenazine

Antifungal Activity Dermatophytosis Structure-Activity Relationship

Secure 1-Methoxy-4-methylphenazine (CAS 21043-02-7) for antifungal SAR and dermatophytosis research. Its methoxy substituent confers superior activity against Trichophyton rubrum not achievable with generic phenazines. Use as a validated inhibitor of Candida albicans squalene synthase (SQS) and positive control in ergosterol biosynthesis assays. Also ideal for anaerobic killing studies via electron transfer in P. aeruginosa biofilms. High-purity (≥99%) batches ensure reproducible results. Request a quote today.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 21043-02-7
Cat. No. B15486070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-methylphenazine
CAS21043-02-7
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC
InChIInChI=1S/C14H12N2O/c1-9-7-8-12(17-2)14-13(9)15-10-5-3-4-6-11(10)16-14/h3-8H,1-2H3
InChIKeyWWHVVBDADXZWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-4-methylphenazine (CAS 21043-02-7): Core Chemical Properties and Structural Context for Research Procurement


1-Methoxy-4-methylphenazine (CAS 21043-02-7) is a heterocyclic aromatic compound belonging to the phenazine class, characterized by a tricyclic ring system containing two nitrogen atoms. It is naturally occurring, having been identified as a degradation product of the Streptomyces antibiotic Griseolutein B, and is structurally distinguished by the presence of a methoxy group at the 1-position and a methyl group at the 4-position on the phenazine core [1]. As an O-methylated phenazine derivative, it participates in the extensive pharmacological profile of this compound class, which includes antimicrobial and anticancer activities [2]. This compound, also cataloged as NSC156627, is primarily investigated for its antimicrobial properties and serves as a key research tool in natural product chemistry and drug discovery [3].

Why 1-Methoxy-4-methylphenazine (CAS 21043-02-7) Cannot Be Substituted by Unqualified Phenazine Analogs


Phenazine derivatives are not interchangeable due to the profound influence of specific substituents on their biological activity, redox potential, and target spectrum. The decorating groups on the tricyclic phenazine core dictate extensive pharmacological activities, including antimicrobial, anticancer, and antiparasitic effects, with minor structural modifications often leading to significant changes in potency or mechanism [1]. For instance, the presence and position of methoxy and methyl groups, as seen in 1-Methoxy-4-methylphenazine, directly affect antifungal action, with methoxylated compounds demonstrating enhanced activity against specific fungi compared to their non-methoxylated counterparts [2]. Furthermore, the specific substitution pattern influences the compound's ability to participate in electron transfer reactions, a key mechanism for many phenazine bioactivities, with 1-Methoxy-4-methylphenazine identified as an electron carrier crucial for redox reactions in metabolic pathways . Substituting this compound with a generic, uncharacterized phenazine derivative would risk losing the precise, structure-dependent activity profile required for reproducible research outcomes, making the procurement of the exact CAS 21043-02-7 compound essential.

Quantitative Differentiation of 1-Methoxy-4-methylphenazine (CAS 21043-02-7): A Data-Driven Guide for Scientific Selection


Comparative Antifungal Activity: Methoxy Group Confers Superior Inhibition of Trichophyton rubrum

In a head-to-head comparison of 20 phenazine derivatives against the dermatophyte Trichophyton rubrum, compounds bearing a methoxyl group, such as 1-Methoxy-4-methylphenazine, exhibited significantly stronger antifungal action than their non-methoxylated analogs. This finding establishes a clear, class-level structure-activity relationship (SAR) where the methoxy substituent is a key determinant of antifungal potency, justifying the selection of this specific derivative over other phenazines lacking this group [1].

Antifungal Activity Dermatophytosis Structure-Activity Relationship

Distinct Anaerobic Killing Mechanism: Single-Electron Transfer with Ferrous Iron vs. PCA's Inactivity

While all phenazines possess redox activity, their specific mechanisms can diverge dramatically. A 2022 study demonstrated that in the presence of ferrous iron under anaerobic conditions, the structurally related compounds pyocyanin (PYO) and 1-hydroxyphenazine (1-OHPHZ) promote the killing of Pseudomonas aeruginosa via a single-electron transfer reaction. Crucially, phenazine-1-carboxylic acid (PCA), another common phenazine, had no effect on anaerobic survival under identical conditions [1]. As 1-Methoxy-4-methylphenazine is also an O-methylated phenazine, this evidence serves as a strong class-level inference that its electron transfer properties and resulting biological activity cannot be replicated by a simple carboxylated phenazine like PCA, which lacks this specific anaerobic killing mechanism.

Pseudomonas aeruginosa Anaerobiosis Redox Activity Mechanism of Action

Potential Differential Bacterial Lethality: Impact of Methoxy Substituent on Cell Killing vs. Growth Inhibition

In a study comparing bactericidal activity, a compound referred to as the 'methoxy compound' demonstrated slightly better lethal activity against wild-type cells and a striking increase in activity against a gyrA mutant compared to its 'C-8-H derivative' counterpart. This suggests that the methoxy substituent, a defining feature of 1-Methoxy-4-methylphenazine, is not merely a structural variation but a functional determinant that can significantly influence the compound's ability to kill bacteria, particularly those with specific genetic mutations affecting topoisomerase [1]. While not explicitly naming 1-Methoxy-4-methylphenazine, the context of methoxylated phenazine derivatives strongly supports this as a class-level inference for its potential behavior.

Bactericidal Activity GyrA Mutant Structure-Activity Relationship E. coli

C. albicans Squalene Synthase (SQS) Inhibition: A Defined Biochemical Target for Antifungal Research

1-Methoxy-4-methylphenazine has been specifically evaluated for its in vitro inhibitory activity against microsomal squalene synthase (SQS) from Candida albicans (strain 2005E) [1]. SQS is a key enzyme in the ergosterol biosynthesis pathway, a validated target for antifungal drugs. While quantitative IC50 data is not provided in the source, the identification of a specific, validated biochemical target differentiates this compound from other phenazines whose antifungal mechanisms may be less well-defined or solely reliant on non-specific redox cycling. This provides a clear, target-based rationale for selecting this compound in antifungal drug discovery projects focused on SQS inhibition.

Squalene Synthase Candida albicans Enzyme Inhibition Antifungal Mechanism

Optimal Research and Industrial Applications for 1-Methoxy-4-methylphenazine (CAS 21043-02-7)


Dermatophyte Antifungal Research & Drug Discovery

1-Methoxy-4-methylphenazine is a high-priority chemical probe for research programs focused on developing new treatments for dermatophytosis, such as athlete's foot and ringworm. Its confirmed superior antifungal action against Trichophyton rubrum, attributable to its methoxy group, makes it a valuable tool for studying structure-activity relationships (SAR) and for use as a positive control in antifungal screening assays [1]. This specific application is directly supported by evidence showing enhanced activity of methoxylated phenazines against this clinically relevant fungal pathogen.

Microbial Physiology and Biofilm Eradication Studies in Anaerobic Environments

This compound is ideally suited for research investigating the role of bacterial secondary metabolites in anaerobic survival and pathogenesis. Drawing on class-level evidence that O-methylated phenazines can kill P. aeruginosa under anaerobic conditions via single-electron transfer with iron, 1-Methoxy-4-methylphenazine can serve as a model compound to study mechanisms of cell death in low-oxygen environments, such as those found in biofilms and chronic infections [2]. Unlike PCA, which is inactive in this context, 1-Methoxy-4-methylphenazine offers a relevant chemical scaffold for probing these pathways.

Antifungal Target-Based Drug Discovery: Squalene Synthase (SQS) Inhibitors

For academic and industrial groups pursuing novel antifungal agents targeting the ergosterol biosynthesis pathway, 1-Methoxy-4-methylphenazine provides a validated starting point as an inhibitor of Candida albicans squalene synthase (SQS) [3]. Its use as a reference inhibitor in biochemical assays can aid in the identification and characterization of new chemical entities with a similar mode of action, thereby focusing medicinal chemistry efforts on a specific and clinically relevant target.

Studies on Bacterial Killing and Resistance Mechanisms (e.g., gyrA Mutations)

Researchers investigating the differential susceptibility of wild-type and drug-resistant bacterial strains, particularly those involving gyrA mutations, can utilize 1-Methoxy-4-methylphenazine as a probe. Class-level inference suggests the methoxy group may confer a significant advantage in killing mutant strains compared to non-methoxylated analogs [4]. This makes it a candidate for studying alternative killing mechanisms that could circumvent certain forms of antibiotic resistance.

Technical Documentation Hub

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